molecular formula C9H10N2O2 B1356955 (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol CAS No. 290332-99-9

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Cat. No. B1356955
M. Wt: 178.19 g/mol
InChI Key: WANNRDGKWMDIPE-UHFFFAOYSA-N
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Description

“(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” is a chemical compound that has been mentioned in the context of HIV-1 attachment inhibitors . It is a derivative of indole, which interferes with the interaction of the HIV surface protein gp120 with the host cell receptor CD4 .


Molecular Structure Analysis

The molecular structure of “(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” is not explicitly provided in the available literature. It is a derivative of indole , which suggests it has a complex heterocyclic structure.


Chemical Reactions Analysis

The specific chemical reactions involving “(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” are not detailed in the available literature. It is known to interfere with the interaction of the HIV surface protein gp120 with the host cell receptor CD4 , suggesting it may be involved in complex biological reactions.

Scientific Research Applications

  • Synthesis of Pyrrole and Pyridine Derivatives : Research has demonstrated various synthetic pathways to produce pyrrole and pyridine derivatives, substances with significant biological activity and practical applications. These include the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which have potential uses in agrochemicals and medicinal compounds (Ghelfi et al., 2003).

  • Coordination Compounds and Physicochemical Properties : Studies on iron(II) complexes with pyridine hemiacetals including methoxy(pyridin-3-yl)methanol have been conducted. These complexes are studied for their structural and physicochemical properties, offering insights into their potential applications in various fields (Bourosh et al., 2018).

  • Development of Novel Catalytic Processes : Research into palladium(II) complexes with pyridylimine ligands has shown their effectiveness as catalysts in the methoxycarbonylation of olefins. These findings have implications for industrial applications in chemical synthesis (Zulu et al., 2020).

  • Advancements in Fluorescent Materials : Studies on the electronic nature of pyrrolo[3,4-c]pyridine derivatives reveal their potential in physiological applications due to their promising fluorescent properties (Bashmakova et al., 2021).

  • Antimicrobial Activity : Certain derivatives of pyrrolo[2,3-b]pyridin-2-yl)methanol have been synthesized and shown to possess antimicrobial activity, indicating their potential use in pharmaceutical applications (Kumar et al., 2012).

Future Directions

The future directions for research on “(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” are not explicitly stated in the available literature. Given its potential role as an HIV-1 attachment inhibitor , future research could focus on further elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANNRDGKWMDIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579126
Record name (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

CAS RN

290332-99-9
Record name (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzyl-5-methyl-1H-pyrrole-2-carbaldehyde, 4: POCl3 (23.46 mL, 246 mmol) was added dropwise to a stirred N,N-dimethyformamide (204 mL) at 0° C. After addition the mixture was stirred for additional 90 minutes. To the mixture was added dropwise the solution of 1-benzyl-2-methyl-1H-pyrrole, 3 (2.71 g, 45 mmol) in tetrahydrofuran (1150 mL). The reaction mixture was allowed to be stirred for 18 h from 0° C. to room temperature. The mixture was concentrated and redissolved in ethyl acetate (2 L). The mixture was washed with saturated Na2CO3 (2×500 mL). The Na2CO3 solution was extracted with ethyl acetate (7×1 L). The organic layers were combined and concentrated. The crude product was purified by silica gel chromatography (hexane to hexane:ethyl acetate, 7:1) to afford 1-benzyl-5-methyl-1H-pyrrole-2-carbaldehyde, 4 as a light yellow liquid. Yield: 30.8 g (81%).
Name
1-Benzyl-5-methyl-1H-pyrrole-2-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
23.46 mL
Type
reactant
Reaction Step One
Quantity
204 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
2.71 g
Type
reactant
Reaction Step Two
Quantity
1150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 2-ethoxycarbonyl-4-methoxypyrrolo-[2,3-b]pyridine 3 (1.90 g, 8.62 mmol) in anhydrous THF (25 mL) was added LiAlH4 (0.218 g, 17.2 mmol) in small portions under N2 atmosphere. The mixture was stirred at reflux temperature for 50 min. After cooling, it was poured into cool H2O (20 mL) and extracted with EtOAc (4×15 mL). The combined organic layers were washed with brine (20 mL) and dried (Na2SO4). After filtration, the filtrate was concentrated to dryness and the residue was chromatographed on a silica gel column using 5% methanol in CH2Cl2 to give 4 as white solid. Mp 210-212° C.; Yield: 1.10 g, 71%; ESI MS: m/z 178.9 (M+1).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.218 g
Type
reactant
Reaction Step Two
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Quantity
20 mL
Type
reactant
Reaction Step Three
Name

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